molecular formula C14H9F3O2 B173553 2'-Trifluoromethyl-biphenyl-4-carboxylic acid CAS No. 198205-79-7

2'-Trifluoromethyl-biphenyl-4-carboxylic acid

Cat. No. B173553
M. Wt: 266.21 g/mol
InChI Key: WQKDEUGMDSTMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Trifluoromethyl-biphenyl-4-carboxylic acid, also known as xenalipin, is a chemical compound with the linear formula CF3C6H4C6H4CO2H . It has been tested as an effective hypolipidemic agent in animal species . It has been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .


Synthesis Analysis

The synthesis of 2’-Trifluoromethyl-biphenyl-4-carboxylic acid has been reported . Xenalipin has been synthesized in the [14C]-labelled form, with specific activity 21.0mCi/mmol, which is suitable for the metabolism and distribution studies in animals .


Molecular Structure Analysis

The molecular structure of 2’-Trifluoromethyl-biphenyl-4-carboxylic acid is represented by the linear formula CF3C6H4C6H4CO2H . The molecular weight of the compound is 266.22 .


Physical And Chemical Properties Analysis

2’-Trifluoromethyl-biphenyl-4-carboxylic acid is a solid substance . It has a melting point range of 169-171 °C . The compound is soluble in methanol .

Scientific Research Applications

Field

This compound is used in the field of agrochemical and pharmaceutical industries .

Application

Trifluoromethylpyridines, which can be derived from 2’-Trifluoromethyl-biphenyl-4-carboxylic acid, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Hypolipidemic Agent

Field

This compound is used in the field of medicine, specifically in the treatment of hyperlipidemia .

Application

4′- (Trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) has been tested as an effective hypolipidemic agent in animal species .

Methods of Application

While the exact methods of application are not specified, it is likely that this compound is administered orally or intravenously, as is common with most pharmaceuticals .

Results or Outcomes

It has been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .

Synthesis of Fluorinated Organic Compounds

Field

This compound is used in the field of organic chemistry, specifically in the synthesis of fluorinated organic compounds .

Application

The development of organic compounds containing fluorine has been made possible by the use of trifluoromethylpyridines, which can be derived from 2’-Trifluoromethyl-biphenyl-4-carboxylic acid . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Methods of Application

The synthesis of trifluoromethylpyridine (TFMP) and its derivatives involves various chemical reactions . The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the reaction conditions .

Results or Outcomes

More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Pharmaceutical Intermediate

Field

This compound is used in the field of pharmaceuticals .

Application

2-(Trifluoromethyl)pyridine-4-carboxylic acid, which can be derived from 2’-Trifluoromethyl-biphenyl-4-carboxylic acid, is used as a pharmaceutical intermediate .

Methods of Application

While the exact methods of application are not specified, it is likely that this compound is used in the synthesis of various pharmaceutical products .

Results or Outcomes

The use of this compound as an intermediate can lead to the production of various pharmaceutical products .

Synthesis of Tetrazoles

Field

This compound is used in the field of organic chemistry, specifically in the synthesis of tetrazoles .

Application

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation .

Methods of Application

The synthesis of tetrazoles involves various chemical reactions . The biological importance of tetrazoles has also been highlighted .

Results or Outcomes

The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .

Chemical Synthesis

Field

This compound is used in the field of chemical synthesis .

Application

4′- (Trifluoromethyl)-2-biphenylcarboxylic acid may be used in chemical synthesis .

Methods of Application

While the exact methods of application are not specified, it is likely that this compound is used in the synthesis of various chemical products .

Results or Outcomes

The use of this compound in chemical synthesis can lead to the production of various chemical products .

Safety And Hazards

The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Personal protective equipment such as N95 dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKDEUGMDSTMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382232
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Trifluoromethyl-biphenyl-4-carboxylic acid

CAS RN

198205-79-7
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Trifluoromethyl [1,1'-biphenyl]-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of the product of step A (0.4 g, 1.6 mmol) and KMnO4 (0.502 g, 3.2 mmol) in dioxane (15 ml) was refluxed for 2 h with stirring. The solution was filtered through silica gel bead and washed with EtOAc (30 ml). The solvent was evaporated to dryness to give the title compound (0.35 g, 81.6%), as white solid. 1H-NMR (CDCl3) 7.30-7.58 (m, 5H); 7.76 (d, 1H, J=8.15 Hz); 8.11 (d, 2H, J=8.03 Hz).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.502 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
81.6%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-carboxybenzeneboronic acid (1.218 g, 7.340 mmol) and Na2CO3 (2.40 g, 22.6 mmol) in water (75 mL) was added p-dioxane (75 mL). This mixture was treated sequentially with 2-iodobenzotrifluoride (1.05 mL, 7.48 mmol) and palladium (II) acetate (151 mg, 0.673 mmol) and allowed to stir at ambient temperature for 16 hours. The solvent was evaporated in vacuo. To the residue was added EtOAc (400 mL) and water (300 mL). The aqueous layer was acidified to pH 1 with 1.0 N aq. HCl and the layers separated. The aqueous layer was extracted with EtOAc (2×200 mL). The organic extracts were combined, washed with brine (200 mL), 5% aq. Na2S2O3 (200 mL), saturated NaCl (200 mL), dried (Na2SO4), and the solvent evaporated in vacuo to afford the title compound as a yellow solid. 1H NMR (CDCl3, 400 MHz) d 8.14(2H, d, J=8.1 Hz), ), 7.77(1H, d, J=7.9 Hz), 7.60(1H, t, J=7.5 Hz), 7.52(1H, t, J=7.3 Hz), 7.44(2H, d, J=8.1 Hz) and 7.33(1H, d, J=7.5 Hz) ppm.
Quantity
1.218 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
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Quantity
75 mL
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reactant
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Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
151 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Procedure C′: 2′-trifluoromethyl-biphenyl-4-carbaldehyde (Array 4PNL-S04-0) (0.63 g, 2.5 mmol) is suspended in formic acid (3.5 mL), and the solution is placed in an ice bath. Hydrogen peroxide is added (0.875 mL, 7.5 mmol), and the reaction vessel is placed in the refrigerator and is allowed to stand for 1-2 days. The yellow solid that precipitates out is filtered, washed with cold water and dried in a vacuum oven to give the title compound (0.45 g, 69%). MS (ES−) 265.1
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Quattropani, WHB Sauer, S Crosignani… - …, 2015 - Wiley Online Library
Sphingosine‐1‐phosphate (S1P) receptor agonists have shown promise as therapeutic agents for multiple sclerosis (MS) due to their regulatory roles within the immune, central …

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